(5-Cyano-2-ethylpyridin-3-yl)boronic acid
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Overview
Description
(5-Cyano-2-ethylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-2-ethylpyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-2-ethylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as THF or DMF.
Major Products
Oxidation: (5-Hydroxy-2-ethylpyridin-3-yl)boronic acid.
Reduction: (5-Amino-2-ethylpyridin-3-yl)boronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
(5-Cyano-2-ethylpyridin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Cyano-2-ethylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a potential inhibitor of enzymes that interact with diol-containing substrates .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-Cyanophenyl)boronic acid
- (2-Ethylphenyl)boronic acid
Uniqueness
(5-Cyano-2-ethylpyridin-3-yl)boronic acid is unique due to the presence of both a cyano group and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other boronic acids .
Properties
Molecular Formula |
C8H9BN2O2 |
---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(5-cyano-2-ethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-2-8-7(9(12)13)3-6(4-10)5-11-8/h3,5,12-13H,2H2,1H3 |
InChI Key |
RPKHXBHNRZDAJH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1CC)C#N)(O)O |
Origin of Product |
United States |
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